molecular formula C13H26N2O2 B3026869 (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1163286-38-1

(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3026869
CAS No.: 1163286-38-1
M. Wt: 242.36
InChI Key: LFTQRMKZAXONPV-NSHDSACASA-N
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Description

(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an isopropylamino group attached to the piperidine ring and a tert-butyl ester group attached to the carboxylic acid moiety

Mechanism of Action

Target of Action

It is known that similar compounds, such as piperidines, are structural components of piperine, which is a plant extract from the genusPiper, or pepper .

Mode of Action

It is presumed that it interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) . This interaction leads to the inability of certain organisms to recognize their host’s cues .

Biochemical Pathways

The compound is likely to affect the olfactory system, disrupting the normal biochemical pathways of smell recognition. This disruption can lead to downstream effects such as the inability of certain organisms to recognize their host’s cues .

Pharmacokinetics

The compound “(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester” is a tert-butyl ester . Tert-butyl esters are known for their stability in various conditions . They are stable in water at different pH levels and temperatures, and they are also stable in the presence of various bases and nucleophiles . This stability suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the disruption of the normal functioning of the olfactory system in certain organisms, leading to their inability to recognize their host’s cues . This could potentially be used to deter these organisms from their hosts.

Action Environment

The action of the compound is likely influenced by environmental factors such as pH and temperature, given the known stability of tert-butyl esters in various conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the isopropylamino group or the ester group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Isopropylamine for nucleophilic substitution at the ester group.

Major Products:

    Oxidation: Oxidized derivatives of the piperidine ring.

    Reduction: Reduced forms of the ester or amine groups.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

(S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

    (S)-3-Amino-piperidine-1-carboxylic acid tert-butyl ester: Lacks the isopropyl group, which may affect its reactivity and binding properties.

    (S)-3-Isopropylamino-piperidine-1-carboxylic acid methyl ester: Contains a methyl ester group instead of a tert-butyl ester, influencing its stability and solubility.

Uniqueness: (S)-3-Isopropylamino-piperidine-1-carboxylic acid tert-butyl ester is unique due to the combination of its isopropylamino group and tert-butyl ester group, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (3S)-3-(propan-2-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)14-11-7-6-8-15(9-11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTQRMKZAXONPV-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151796
Record name 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163286-38-1
Record name 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163286-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-[(1-methylethyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3-oxopiperidine-1-carboxylate (2 g, 10.03 mmol) and 2-aminopropane (710 mg, 12.04 mmol) in MeOH (40 mL) was stirred at rt for 1 h. To the solution was added NaBH4 (758 mg, 20.06 mmol) at 0° C. and the reaction mixture was stirred at rt for 12 h. The reaction mixture was diluted with ice-cooled water and the solvent was reduced to afford a residue which was dissolved in CH2Cl2 and washed with water. The organic layer was dried over Na2SO4, concentrated in vacuo and purified by column chromatography (silica gel, gradient MeOH in CH2Cl2) to afford the titled compound (2 g, 82%). 1H NMR (400 MHz, CDCl3): δ 4.01-3.90 (m, 1H), 3.78 (dt, J=3.6, 9.2 Hz, 1H), 3.48 (s, 1H), 2.96 (heptate, 0.1=6.4 Hz, 1H), 2.92-2.79 (m, 1H), 2.69-2.55 (m, 1H), 1.90-1.87 (m, 1H), 1.68-1.61 (m, 1H), 1.46 (s, 9H), 1.29-1.18 (m, 2H), 1.05 (d, J=6.0 Hz, 6H). ES-MS: m/z [M+1]=243.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
710 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
758 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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